1-[(3-Methoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine
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Overview
Description
1-(3-Methoxybenzenesulfonyl)-4-(2-phenylethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a methoxybenzenesulfonyl group and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxybenzenesulfonyl)-4-(2-phenylethyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the piperazine ring using methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction using phenylethyl bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxybenzenesulfonyl)-4-(2-phenylethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxybenzenesulfonic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Methoxybenzenesulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(3-Methoxybenzenesulfonyl)-4-(2-phenylethyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-methoxybenzenesulfonyl)-4-(2-phenylethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxybenzenesulfonyl group may enhance binding affinity to certain receptors, while the phenylethyl group can influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxybenzenesulfonyl)-4-methylpiperazine: Similar structure but with a methyl group instead of a phenylethyl group.
1-(3-Methoxybenzenesulfonyl)-4-ethylpiperazine: Similar structure but with an ethyl group instead of a phenylethyl group.
Uniqueness
1-(3-Methoxybenzenesulfonyl)-4-(2-phenylethyl)piperazine is unique due to the presence of both the methoxybenzenesulfonyl and phenylethyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H24N2O3S |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)sulfonyl-4-(2-phenylethyl)piperazine |
InChI |
InChI=1S/C19H24N2O3S/c1-24-18-8-5-9-19(16-18)25(22,23)21-14-12-20(13-15-21)11-10-17-6-3-2-4-7-17/h2-9,16H,10-15H2,1H3 |
InChI Key |
ZFDKCBDRHFWEGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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